7-Azidoheptanoic Acid
Overview
Description
7-Azidoheptanoic acid is an organic compound with the chemical formula C7H13N3O2. It is a colorless crystal that is soluble in some organic solvents such as ethanol and dimethyl sulfoxide . This compound is primarily used in chemical biology for protein probe synthesis and as a specific labeling agent for proteins to study their structure and function .
Mechanism of Action
Target of Action
It is known that azides, such as the one present in 7-azidoheptanoic acid, are highly reactive and can participate in various organic synthesis reactions .
Mode of Action
This compound is an organic compound that contains an azide group and a carboxylic acid group . The azide group gives it good reactivity, allowing it to participate in various organic synthesis reactions . The carboxylic acid group provides it with good water solubility . Through reactions with other compounds, this compound can generate a variety of derivatives .
Pharmacokinetics
Its carboxylic acid group suggests that it may have good water solubility , which could potentially influence its absorption and distribution.
Biochemical Analysis
Biochemical Properties
7-Azidoheptanoic Acid interacts with various biomolecules in biochemical reactions. It is primarily used in chemical biology for the synthesis of protein probes . As a specific marker for proteins, it aids in studying the structure and function of proteins . Its unique chemical properties make it an important tool for marking and tracking in biological experiments .
Cellular Effects
Given its role in protein probe synthesis, it can be inferred that it may influence cell function by interacting with various proteins within the cell .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its interaction with proteins. It is often synthesized through the reaction of amino acid molecules with nitric anhydride . This reaction introduces azide atoms into the side chain of the synthetic molecule .
Preparation Methods
The synthesis of 7-Azidoheptanoic acid typically involves the reaction of ethyl 7-aminoheptanoate with nitrogen boron trifluoride to form this compound ester . This reaction introduces a nitrogen heteroatom into the side chain of the synthetic molecule . Industrial production methods often follow similar synthetic routes, ensuring the compound’s purity and yield.
Chemical Reactions Analysis
7-Azidoheptanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the azido group is replaced by other functional groups.
Major Products: The reactions often yield derivatives that are useful in further chemical synthesis and biological applications.
Scientific Research Applications
7-Azidoheptanoic acid has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed as a labeling agent for proteins, aiding in the study of protein structure and function.
Industry: The compound is used in the production of specialized chemicals and materials.
Comparison with Similar Compounds
7-Azidoheptanoic acid can be compared with other similar compounds such as:
7-Aminoheptanoic acid: This compound has a similar structure but lacks the azido group, making it less reactive in certain chemical reactions.
8-Aminooctanoic acid: Another similar compound, which has an additional carbon atom in its structure, affecting its chemical properties and reactivity.
6-Aminohexanoic acid: This compound has one less carbon atom, resulting in different chemical behavior and applications.
The uniqueness of this compound lies in its azido group, which imparts distinct reactivity and functionality, making it a versatile tool in various scientific and industrial applications.
Properties
IUPAC Name |
7-azidoheptanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2/c8-10-9-6-4-2-1-3-5-7(11)12/h1-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUFLEAPQHWPYTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN=[N+]=[N-])CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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